
Pituitary adenylate cyclase activating
Vue d'ensemble
Description
Pituitary adenylate cyclase activating polypeptide is a neuropeptide that was first identified in the ovine hypothalamus in 1989. It is known for its role in stimulating adenylate cyclase in pituitary cells. This compound exists in two forms, one with 38 amino acids and another with 27 amino acids. It is widely distributed in the central nervous system and peripheral tissues, where it performs various regulatory functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pituitary adenylate cyclase activating polypeptide can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound polypeptide involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated peptide synthesizers allows for the efficient and reproducible production of the compound. Additionally, advancements in purification techniques, such as preparative high-performance liquid chromatography, have improved the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pituitary adenylate cyclase activating polypeptide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues, which can form disulfide bonds.
Common Reagents and Conditions
Peptide Bond Formation: Activating agents like HBTU and DIPEA are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol can break disulfide bonds.
Major Products
The major products formed from these reactions include the intact polypeptide, its hydrolyzed fragments, and oxidized or reduced forms depending on the specific reaction conditions.
Applications De Recherche Scientifique
Neurological Disorders
PACAP has been extensively studied for its neuroprotective effects. It has potential therapeutic applications in conditions such as:
- Migraine : Research indicates that PACAP plays a significant role in migraine pathogenesis. Infusion of PACAP-38 can induce migraine attacks in susceptible individuals, leading to investigations into monoclonal antibodies targeting PACAP for treatment .
- Neurodegenerative Diseases : PACAP's neuroprotective properties make it a candidate for treating diseases like Alzheimer's and Parkinson's. Its ability to promote neuronal survival and modulate synaptic plasticity is being explored as a therapeutic strategy .
Antimicrobial Properties
Recent studies have highlighted PACAP's antibacterial properties. Specifically, PACAP38 and its analogs have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Burkholderia cenocepacia. The mechanism involves disruption of bacterial membranes, suggesting potential applications in developing new antimicrobial agents .
Immune Regulation
PACAP is involved in modulating immune responses, particularly in T lymphocytes. Its role in regulating cytokine production suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy .
Endocrine System Regulation
PACAP regulates the release of several pituitary hormones, including growth hormone and adrenocorticotropic hormone (ACTH). This regulation is crucial for maintaining homeostasis and could be targeted for disorders related to hormonal imbalances .
Cardiovascular Effects
In the cardiovascular system, PACAP induces vasodilation and has been shown to lower blood pressure in animal models. Its interaction with specific receptors mediates these effects, indicating potential applications in treating hypertension and heart failure .
Case Studies
Mécanisme D'action
Pituitary adenylate cyclase activating polypeptide exerts its effects by binding to specific G protein-coupled receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, resulting in diverse cellular responses. The compound also influences intracellular calcium levels and activates multiple signaling pathways, including the mitogen-activated protein kinase pathway.
Comparaison Avec Des Composés Similaires
Pituitary adenylate cyclase activating polypeptide is similar to other neuropeptides such as vasoactive intestinal peptide, calcitonin gene-related peptide, and corticotropin-releasing hormone. it is unique in its ability to bind to the PAC1 receptor with high specificity, which distinguishes it from these other peptides. This specificity allows it to exert distinct physiological effects, particularly in the regulation of adenylate cyclase activity and cAMP production.
List of Similar Compounds
- Vasoactive intestinal peptide
- Calcitonin gene-related peptide
- Corticotropin-releasing hormone
Activité Biologique
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that plays a significant role in various physiological processes, including neuroprotection, metabolism, and immune function. Since its discovery in 1989, PACAP has garnered attention for its pleiotropic activities mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. This article explores the biological activity of PACAP, highlighting its mechanisms of action, effects on different systems, and recent research findings.
PACAP primarily exerts its biological effects by activating adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling pathway influences various cellular responses, including hormone secretion, neuronal plasticity, and immune modulation.
Table 1: Mechanisms of PACAP Action
Mechanism | Description |
---|---|
Adenylate Cyclase Activation | Increases cAMP levels, influencing downstream signaling pathways. |
Receptor Interaction | Binds to PAC1, VPAC1, and VPAC2 receptors to mediate diverse biological effects. |
Calcium Mobilization | Enhances calcium influx through voltage-sensitive calcium channels (VSCC). |
1. Neuroprotection and Neurodevelopment
PACAP is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It promotes neuronal survival and differentiation and has been shown to enhance synaptic plasticity.
- Case Study : A study demonstrated that PACAP administration significantly improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting the expression of brain-derived neurotrophic factor (BDNF) .
2. Metabolic Regulation
PACAP has been implicated in the regulation of glucose metabolism and energy homeostasis. It influences food intake and glucose levels through hypothalamic pathways.
- Research Finding : Injections of PACAP into the central nervous system resulted in hyperglycemia without affecting plasma corticosterone levels. This suggests a role for PACAP in regulating energy balance via melanocortin pathways .
3. Immune Modulation
Recent studies have highlighted the role of PACAP in immune responses, particularly in skin dendritic cells during allergic reactions.
- Case Study : Research indicated that PACAP enhances cutaneous dendritic cell functions during sensitization phases of contact hypersensitivity (CHS), demonstrating its importance in immune system regulation .
Recent Research Findings
Recent investigations have expanded our understanding of PACAP's biological activities:
- Antibacterial Properties : A novel function of PACAP38 has been identified as possessing antibacterial properties, adding to its list of pleiotropic activities .
- Role in Reproductive Biology : PACAP regulates several hormones related to reproduction, including growth hormone and luteinizing hormone. It is essential for maintaining reproductive health .
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDBQGTKNYEHP-YVRUYODTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H193N33O31S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2638.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.